molecular formula C13H20N2O4S B416762 ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate CAS No. 331760-58-8

ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B416762
CAS No.: 331760-58-8
M. Wt: 300.38g/mol
InChI Key: PJNJMDKDGAOKMV-UHFFFAOYSA-N
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Description

Ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate is a thiophene-based compound featuring a glycyl amino substituent modified with a 2-hydroxyethyl group. Key comparison points include substituent effects, synthetic pathways, and biological activities.

Properties

IUPAC Name

ethyl 2-[[2-(2-hydroxyethylamino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-19-13(18)11-8(2)9(3)20-12(11)15-10(17)7-14-5-6-16/h14,16H,4-7H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNJMDKDGAOKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Gewald reaction proceeds through a three-component mechanism:

  • Knoevenagel Condensation : A ketone (e.g., 3-pentanone) reacts with a cyanoacetate (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile.

  • Cyclization with Sulfur : Elemental sulfur facilitates cyclization to form the thiophene ring.

  • Amination : The resulting intermediate undergoes amination to yield the 2-aminothiophene derivative.

Key conditions include:

  • Solvent : Ethanol or methanol.

  • Catalyst : Morpholine or piperidine.

  • Temperature : Reflux (70–80°C) for 6–12 hours.

Crystallization and Characterization

Recrystallization from ethanol yields brown plates with a purity >98%. X-ray diffraction analysis confirms coplanarity between the thiophene ring and ethoxycarbonyl group, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure.

Synthesis of N-(2-Hydroxyethyl)glycine

N-(2-Hydroxyethyl)glycine, a key intermediate, is synthesized via reductive amination or palladium-catalyzed reactions.

Palladium-Catalyzed Method

A high-yield (97%) method involves:

  • Reactants : Glycine and 2-chloroethanol.

  • Catalyst : Palladium (10% on activated carbon).

  • Conditions : Aqueous medium at 40°C for 24 hours.

Table 1: Optimization of N-(2-Hydroxyethyl)glycine Synthesis

ParameterOptimal ValueYield (%)
Temperature40°C97
Reaction Time24 h97
Catalyst Loading10% Pd/C97

Alternative Routes

  • Reductive Amination : Glycine reacts with ethylene oxide under basic conditions, though this method suffers from lower yields (~75%) due to side-product formation.

Coupling of Thiophene and Glycine Moieties

The final step involves coupling ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with N-(2-hydroxyethyl)glycine via amide bond formation.

Carbodiimide-Mediated Coupling

  • Reagents : Ethyl 2-aminothiophene carboxylate, N-(2-hydroxyethyl)glycine, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

  • Solvent : Dichloromethane or DMF.

  • Conditions : Room temperature, 12–24 hours.

Table 2: Coupling Efficiency with Different Activators

ActivatorSolventYield (%)Purity (%)
EDCl/HOBtDMF8595
DCCCH₂Cl₂7890

Purification and Isolation

Post-reaction purification involves:

  • Acid-Base Extraction : Adjust pH to precipitate unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Crystallization : Use isopropyl ether for high-purity crystals.

Challenges and Optimization

Regioselectivity and Side Reactions

The amino group on the thiophene ring exhibits moderate nucleophilicity, necessitating controlled reaction conditions to avoid over-alkylation or oxidation.

Scalability Considerations

  • One-Pot Synthesis : Integrating the Gewald reaction and coupling steps reduces intermediates but requires precise stoichiometry.

  • Catalyst Recovery : Palladium catalysts from glycine synthesis can be recycled, improving cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized and evaluated for its potential therapeutic properties. Studies have indicated that it may possess antitumor and antioxidant activities.

  • Antitumor Activity : Research has shown that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that similar compounds induced apoptosis in breast cancer cells and exhibited IC50 values ranging from 23.2 to 49.9 μM, indicating a potent ability to inhibit cell proliferation .
  • Antioxidant Properties : The antioxidant capacity of ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate has been assessed through various assays. These include the DPPH radical scavenging assay and lipid peroxidation inhibition tests, where the compound showed promising results comparable to standard antioxidants .

The biological activity of this compound extends beyond anticancer properties. It has been investigated for its potential effects on:

  • Enzyme Inhibition : Similar thiophene derivatives have been noted to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases . This suggests that this compound may also exhibit similar enzyme inhibitory effects.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with thiophene structures can possess antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

Drug Development Potential

The structural features of this compound make it a candidate for further exploration in drug development:

  • Targeting Specific Pathways : Its ability to interact with biological targets suggests potential applications in treating specific diseases, particularly cancers and neurodegenerative disorders.
  • Formulation Development : The compound's solubility and stability profiles are critical for formulation into drug delivery systems. Studies have shown that modifications can enhance its pharmacokinetic properties .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
Madhavi et al. (2016)Antioxidant and Antibacterial ActivitiesEvaluated several thiophene derivatives; found significant antioxidant activity .
Antitumor StudiesCytotoxicity against Cancer CellsDemonstrated apoptosis induction in MCF-7 breast cancer cells with specific IC50 values .
Enzyme Inhibition StudiesAcetylcholinesterase InhibitionSimilar compounds showed potential as inhibitors relevant to neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The target compound’s glycyl amino group distinguishes it from related derivatives (Table 1). For example:

  • Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d): Features a cyanoacrylamido group with a 4-hydroxyphenyl substituent, enhancing π-conjugation and antioxidant activity .
  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Incorporates a tetrahydrobenzo ring system, reducing planarity compared to dimethylthiophene derivatives .
  • Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate: Contains a Boc-protected amine and a fused dihydrothienopyridine ring, increasing lipophilicity .

The glycyl group in the target compound may improve aqueous solubility due to the 2-hydroxyethyl moiety, contrasting with the lipophilic Boc group in or the aromatic acrylamido groups in .

Physical and Spectroscopic Properties

  • Melting Points : Acrylamido derivatives exhibit high melting points (215–300°C), correlating with substituent polarity and crystallinity. For example, 3d (298–300°C) vs. 3f (245–246°C) .
  • Spectroscopic Signatures : IR spectra of acrylamido derivatives show characteristic C≡N (~2200 cm⁻¹) and C=O (~1660 cm⁻¹) stretches, while ¹H NMR confirms substituent integration .

The glycyl group in the target compound would likely introduce additional N–H and O–H stretches (IR) and distinct proton environments (NMR).

Data Table: Comparative Analysis of Thiophene-3-carboxylate Derivatives

Compound Name Key Substituent Synthesis Method Yield Melting Point (°C) Bioactivity Reference
Ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate (Target) Glycyl amino (N-(2-hydroxyethyl)) Not reported Hypothesized solubility-driven
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) Cyanoacrylamido (4-hydroxyphenyl) Knoevenagel 90% 298–300 Antioxidant, anti-inflammatory
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3f) Cyanoacrylamido (4-hydroxy-3,5-dimethoxy) Knoevenagel 80% 245–246 Antioxidant
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethoxy-oxoethyl (tetrahydrobenzo ring) Petasis 22% Not reported
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Boc-protected amine (dihydrothienopyridine) Not reported Laboratory chemical

Biological Activity

Ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, drawing on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H18N2O4SC_{13}H_{18}N_2O_4S, with a molecular weight of approximately 302.36 g/mol. Its structure features a thiophene ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with glycine derivatives under controlled conditions to yield the desired product. The process often requires purification steps such as recrystallization or chromatography to ensure high purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to possess broad-spectrum antimicrobial activity against various pathogens, including antibiotic-resistant strains.

  • Case Study : A study published in Pharmaceutical Biology demonstrated that certain thiophene derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these bacteria .

Antifungal Activity

In addition to antibacterial effects, there is evidence suggesting antifungal activity. Compounds containing thiophene structures have been shown to disrupt fungal cell membranes and inhibit growth.

  • Research Findings : A study highlighted the ability of thiophene derivatives to inhibit the dimorphism of Candida albicans, indicating their potential as antifungal agents .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Research indicates that certain thiophene derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways related to inflammation and immune response.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli growth
AntifungalDisruption of C. albicans dimorphism
Anti-inflammatoryModulation of inflammatory pathways

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